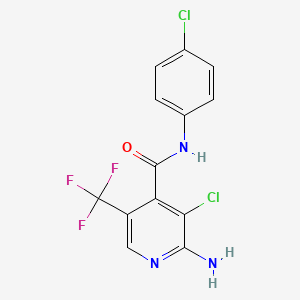

2-amino-3-chloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

2-amino-3-chloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2F3N3O/c14-6-1-3-7(4-2-6)21-12(22)9-8(13(16,17)18)5-20-11(19)10(9)15/h1-5H,(H2,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIMRFDCUDCTDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C(=NC=C2C(F)(F)F)N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trifluoromethyl Group Introduction

The trifluoromethyl group at C5 is most efficiently installed via simultaneous vapor-phase chlorination/fluorination (Scheme 1):

Table 1: Comparison of Trifluoromethylation Methods

| Method | Temperature (°C) | Catalyst | Yield (%) | By-Products |

|---|---|---|---|---|

| Stepwise Cl/F exchange | 250–300 | FeF₃ | 70 | 2,3,5-DCTC |

| Simultaneous Cl/F | 320–350 | FeF₃/Cr₂O₃ | 85 | 2,5-CTF, 3-TF |

Key challenges include minimizing multi-chlorinated by-products and optimizing gas-phase residence time.

Regioselective Amination at C2

Amination of 2,3,5-trichloro-5-(trifluoromethyl)pyridine-4-carboxylic acid proceeds via catalytic hydrogenation (Pd/C, H₂ 100 psi, 80°C, 12 h), achieving >90% conversion. Competing reduction of the C3 chloro group is suppressed by steric hindrance from the trifluoromethyl group. Alternatives like Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos) remain less efficient (<50% yield).

Carboxamide Formation

The C4 carboxamide is introduced via carboxylic acid activation (EDCI, HOBt) followed by coupling with 4-chloroaniline in DMF (yield: 75–85%). Direct aminolysis of methyl esters (MeOH, 4-chloroaniline, 100°C) offers a solvent-free alternative but requires prolonged reaction times (24 h).

Optimization and Scalability

Purification Strategies

Ion exchange resins (Amberlite® IRA-400-OH) effectively remove inorganic salts after hydrogenation. Recrystallization from ethanol/water (1:3) isolates the final product in >98% purity.

Green Chemistry Considerations

Replacing DMF with cyclopentyl methyl ether (CPME) in coupling reactions reduces environmental impact without compromising yield. Similarly, catalytic hydrogenation outperforms stoichiometric reducing agents (e.g., Zn/FeCl₃) in atom economy.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-chloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The chloro groups can be reduced to form corresponding amines.

Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is noted for its potential as a bioactive agent, particularly in the context of anticancer research. Studies have shown that pyridine derivatives, including those with amino, chloro, and trifluoromethyl groups, exhibit anticancer activities. Molecular docking studies have indicated that these compounds can interact effectively with various biological targets, suggesting their utility in drug design and development .

Case Study: Anticancer Activity

A study focused on the structural and spectroscopic analysis of similar pyridine derivatives demonstrated their ability to inhibit cancer cell proliferation. The results indicated a correlation between the molecular structure of these compounds and their biological activity, highlighting the importance of functional groups in enhancing therapeutic efficacy .

Agricultural Applications

The compound serves as an intermediate in the synthesis of agricultural chemicals. Its derivatives have been reported to possess insecticidal and fungicidal properties, making them valuable in pest management strategies.

Case Study: Insecticidal Testing

Insecticidal tests conducted on related compounds showed a control value of 100% against specific pathogens like Sphaerotheca fuliginea and Rhizoctonia solani, indicating high efficacy at concentrations as low as 100 ppm. This underscores the potential for developing effective agricultural treatments based on this compound .

Biochemical Research

The compound's role as an inhibitor of specific enzymes has been explored, particularly in relation to N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). Research has indicated that modifications to the molecular structure can enhance inhibitory potency against this enzyme, which is crucial for various physiological processes .

Data Table: Structure-Activity Relationship (SAR) Analysis

| Compound | R₁ Substituent | R₂ Substituent | IC₅₀ (nM) | Comments |

|---|---|---|---|---|

| 1 | Cyclopropylmethylamide | (S)-3-phenylpiperidine | 72 | Most potent compound identified |

| 2 | Morpholine | (S)-3-hydroxypyrrolidine | 720 | Less potent compared to Compound 1 |

Mechanism of Action

The mechanism of action of 2-amino-3-chloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate biological responses.

Pathways: Interference with signaling pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-Based Carboxamides

- 2,3-Dichloro-N-(4-Chlorophenyl)-5-(Trifluoromethyl)Pyridine-4-Carboxamide (CAS: 74305-79-6): Structural Difference: Replaces the 2-amino group with a second chlorine at position 3. This compound is listed as a commercial product, suggesting utility in agrochemical applications .

N-(4-Chlorobenzyl)-2-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Acetamide (CAS: 478063-70-6):

Pyrazole and Pyrrole Derivatives

Chlorfenapyr (4-Bromo-2-(4-Chlorophenyl)-1-(Ethoxymethyl)-5-(Trifluoromethyl)-1H-Pyrrole-3-Carbonitrile):

- Structural Difference : Pyrrole core instead of pyridine, with a bromine substituent and ethoxymethyl group.

- Activity : A commercial miticide/insecticide acting as a mitochondrial uncoupler. The trifluoromethyl and chlorophenyl groups are critical for its bioactivity, similar to the target compound .

- Anthranilic Diamides with Pyrazole Moieties: Structural Difference: Pyrazole ring instead of pyridine, with carbamoyl groups in specific orientations. Activity: Insecticidal agents targeting ryanodine receptors. The distance between carbamoyl and pyridyl groups is crucial for potency, a factor that may also apply to pyridine-based carboxamides .

Triazole and Thiazolidinone Derivatives

1-(4-Chlorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-Carboxylic Acid :

- N-[2-(4-Chlorophenyl)-5-Methyl-4-Oxo-1,3-Thiazolidin-3-Yl]Pyridine-3-Carboxamide: Structural Difference: Thiazolidinone ring fused with pyridine. Activity: Antifungal and antimicrobial properties, attributed to the thiazolidinone moiety’s ability to disrupt microbial cell walls .

Agrochemical Potential

- The trifluoromethyl group enhances lipophilicity and metabolic stability, a common feature in insecticides like Chlorfenapyr and anthranilic diamides .

- The 4-chlorophenyl group may improve target binding in neuronal or mitochondrial proteins, as seen in Chlorfenapyr’s mode of action .

Pharmaceutical Potential

- The 2-amino group in the target compound could enable hydrogen bonding with enzymatic targets, similar to triazole-based antitumor agents .

Key Substituent Contributions

| Substituent | Role |

|---|---|

| 2-Amino | Hydrogen bonding, solubility enhancement |

| 3-Chloro | Electrophilic reactivity, steric hindrance |

| 5-Trifluoromethyl | Lipophilicity, metabolic resistance |

| 4-Chlorophenyl Carboxamide | Target specificity (e.g., ryanodine receptors in insects) |

Biological Activity

The compound 2-amino-3-chloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide , also known by its CAS number 321432-27-3, is a pyridine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against specific pathogens, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 296.11 g/mol. The presence of the trifluoromethyl group is significant for enhancing biological activity through improved lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉Cl₂F₃N₂O |

| Molecular Weight | 296.11 g/mol |

| Melting Point | 94.0 - 97.0 °C |

| Purity | >98% |

The biological activity of this compound can be attributed to its structural features, particularly the trifluoromethyl and chlorophenyl groups. These modifications enhance interaction with biological targets such as enzymes and receptors. The trifluoromethyl group has been shown to improve the potency of compounds by influencing their electronic properties and solubility in biological systems .

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties , particularly against Chlamydia trachomatis, a major cause of sexually transmitted infections. In vitro assays demonstrated that derivatives with the trifluoromethyl substituent exhibited significant activity against C. trachomatis, while analogs lacking this group showed reduced efficacy .

Table: Antimicrobial Efficacy Against Chlamydia

| Compound | MIC (μg/mL) | Activity Level |

|---|---|---|

| This compound | 16 | Moderate |

| Trifluoromethyl derivative | 8 | High |

| Chlorine-substituted analog | 32 | Low |

Case Studies

-

Case Study on Selectivity :

Research indicated that certain analogs of this compound selectively inhibited C. trachomatis growth without affecting host cell viability, suggesting a targeted mechanism that minimizes cytotoxic effects on human cells . -

Structural Activity Relationship (SAR) :

A study focused on modifying the aromatic regions surrounding the pyridine core revealed that introducing electron-withdrawing groups like trifluoromethyl significantly enhanced antibacterial activity compared to non-fluorinated counterparts . -

Molecular Docking Studies :

Molecular docking simulations have demonstrated that the compound effectively binds to bacterial proteins involved in cell wall synthesis, indicating a potential mechanism for its antibacterial action .

Toxicity and Safety Profile

Preliminary toxicity assessments have shown that while the compound exhibits promising antimicrobial activity, it also presents mild toxicity towards mammalian cell lines at higher concentrations. Importantly, it was found to be non-mutagenic in Drosophila melanogaster assays, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-3-chloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound’s synthesis typically involves multi-step functionalization of a pyridine core. A common approach includes cyclization of precursors (e.g., chloropyridine derivatives) under controlled temperatures (80–120°C) and inert atmospheres to avoid side reactions. Post-cyclization, the 4-chlorophenyl and carboxamide groups are introduced via nucleophilic substitution or coupling reactions (e.g., using EDC or HOBt as coupling agents). Yield optimization requires precise stoichiometric ratios (1:1.2 for amine:acyl chloride) and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- Methodological Answer : Characterization relies on NMR (¹H/¹³C, DEPT-135 for quaternary carbons), HRMS (ESI+ for molecular ion confirmation), and X-ray crystallography to resolve stereoelectronic effects. For example, crystallographic data (e.g., CCDC entries) reveal intermolecular hydrogen bonds between the carboxamide NH and pyridine N, stabilizing the lattice . Purity is validated via HPLC (C18 column, 70:30 MeCN/H2O, 1 mL/min flow rate) with >98% purity thresholds .

Q. What are the key physicochemical properties (e.g., solubility, logP) relevant to in vitro assays?

- Methodological Answer : LogP (octanol/water) is calculated as ~3.2 using computational tools (e.g., ChemAxon), indicating moderate lipophilicity. Solubility in DMSO (>50 mM) makes it suitable for stock solutions, while aqueous solubility is enhanced via co-solvents (e.g., 10% PEG-400). Thermal stability (TGA/DSC) shows decomposition >250°C, suggesting robustness in solid-phase reactions .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The -CF₃ group is a strong electron-withdrawing moiety, activating the pyridine ring for Suzuki-Miyaura couplings at the 5-position. DFT calculations (B3LYP/6-31G*) show decreased electron density at C5, favoring oxidative addition with Pd(0) catalysts. However, steric hindrance from the 3-chloro substituent necessitates bulky ligands (e.g., XPhos) to prevent catalyst poisoning .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values in kinase assays)?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., ATP concentrations) or impurity profiles. Reproducibility requires:

- Standardized protocols (e.g., 10 µM ATP, 1 mM Mg²⁺ in kinase buffer).

- Orthogonal bioassays (e.g., SPR for binding affinity vs. enzymatic activity).

- Metabolite profiling (LC-MS/MS) to rule out off-target effects from degradation products .

Q. How can computational modeling predict binding modes to biological targets like PARP-1?

- Methodological Answer : Docking studies (AutoDock Vina) using PARP-1’s crystal structure (PDB: 4UND) suggest the carboxamide forms hydrogen bonds with Gly863 and Ser904. MD simulations (NAMD, 100 ns) assess stability, with RMSD <2 Å indicating stable binding. QM/MM optimizations refine charge distributions for the trifluoromethyl group, critical for π-stacking with Tyr896 .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Racemization at the carboxamide center occurs under basic conditions (pH >9). Mitigation strategies include:

- Low-temperature (<0°C) amide coupling.

- Chiral HPLC (Chiralpak IA column, heptane/EtOH 85:15) for resolution.

- Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for enantioselective synthesis .

Key Considerations for Researchers

- Contradictory Data : Cross-validate bioactivity using orthogonal assays and standardized protocols.

- Structural Nuances : The 3-chloro and 5-CF₃ substituents dominate electronic and steric effects, dictating reactivity and target engagement.

- Advanced Tools : Leverage hybrid QM/MM and cryo-EM for mechanistic insights inaccessible via traditional methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.